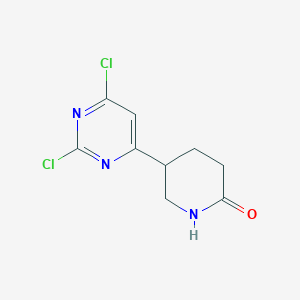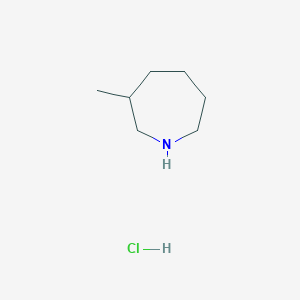
3-Methylazepane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylazepane hydrochloride is an organic compound with the CAS Number: 1798010-22-6 . It has a molecular weight of 149.66 and its IUPAC name is 3-methylazepane hydrochloride . .
Molecular Structure Analysis
The molecular formula of 3-Methylazepane hydrochloride is C7H16ClN . The structure can be represented by the SMILES notation: CC1CNCCCC1.[H]Cl .科学的研究の応用
GSK189254 and Cognitive Performance in Preclinical Models
A study by Medhurst et al. (2007) found that 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254), a novel histamine H3 receptor antagonist, showed potential in treating dementia in Alzheimer's disease and other cognitive disorders. This compound exhibited potent functional antagonism and inverse agonism at the human recombinant H3 receptor, suggesting its therapeutic potential.
SKF83959 as a Potent Allosteric Modulator
Research by Guo et al. (2013) on SKF83959 (3-methyl-6-chloro-7,8-hydroxy-1-[3-methylphenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine), an atypical dopamine receptor-1 (D1 receptor) agonist, uncovered its role as an allosteric modulator of the sigma-1 receptor. This finding provides insights into the D1 receptor-independent effects of SKF83959.
Inhibitory Effects on G Protein-Coupled Inwardly Rectifying Potassium Channels
Kuzhikandathil and Oxford (2002) reported in Molecular pharmacology that SCH23390, a compound similar to 3-Methylazepane, inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels. This discovery suggests potential physiological significance, necessitating the reevaluation of studies using SCH23390 exclusively for probing D1 receptor function.
Biomimetic Alkaloid Syntheses
Kuehne and Earley (1983) in Tetrahedron demonstrated the use of indoloazepine hydrochloride, a related compound, in biomimetic alkaloid syntheses, particularly in synthesizing minovincine. This represents a significant advancement in the field of synthetic chemistry, highlighting the utility of azepane derivatives.
Dopamine D1 and D2 Receptors in Reward Mediation
Ikemoto et al. (1997), in their study published in The Journal of Neuroscience, explored the role of dopamine D1 and D2 receptors in mediating reinforcement using compounds related to 3-Methylazepane. Their findings indicate a cooperative effect of D1- and D2-type receptors in dopaminergic reward processes.
特性
IUPAC Name |
3-methylazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7-4-2-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIJVCDMRLXFMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

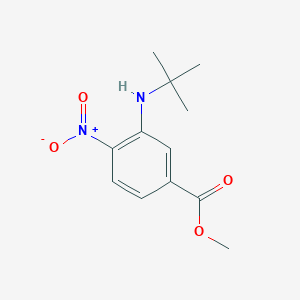
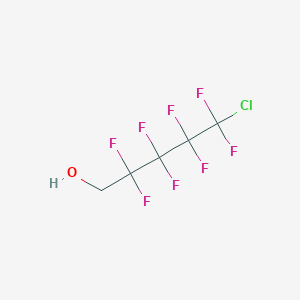
![3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride](/img/structure/B1430412.png)

![4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1430416.png)
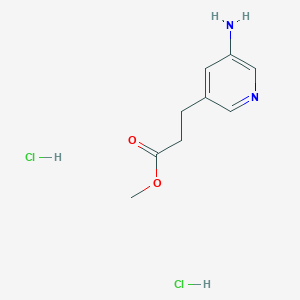
![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride](/img/structure/B1430418.png)
![N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl}valinamide](/img/structure/B1430419.png)
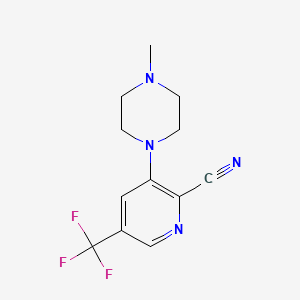
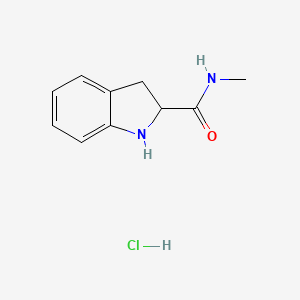

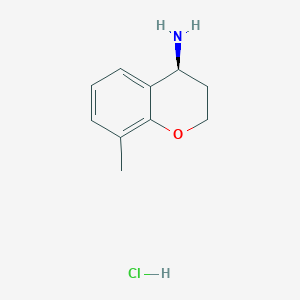
![5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1430427.png)
